5-Acetamidonicotinic acid

Vue d'ensemble

Description

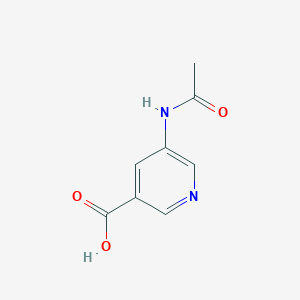

5-Acetamidonicotinic acid is an organic compound with the molecular formula C8H8N2O3. It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by an acetamido group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Acetamidonicotinic acid can be synthesized through the acetylation of 5-aminonicotinic acid. The reaction typically involves the use of acetic anhydride and pyridine as reagents. The process is carried out under controlled conditions to ensure the selective acetylation of the amino group .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization, ensures the production of high-quality this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Acetamidonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetamido group to an amino group.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of 5-aminonicotinic acid.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemical Synthesis and Derivative Development

5-Acetamidonicotinic acid serves as a precursor in the synthesis of various biologically active compounds. It can be synthesized through the acetylation of 5-aminonicotinic acid using acetic anhydride, which is a straightforward method to obtain this compound for further chemical modifications . The ability to introduce functional groups at the 5-position of the nicotinic acid structure allows for the development of analogs with varied pharmacological properties.

Table 1: Synthesis Pathways for this compound Derivatives

| Compound Name | Synthesis Method | Yield (%) |

|---|---|---|

| 5-(3-Acetamidopropyl)nicotinic acid | Sonogashira coupling followed by hydrogenation | 80 |

| 5-Bromonicotinic acid | Nucleophilic aromatic substitution | 75 |

| 5-Hydroxynicotinic acid | Hydrolysis of corresponding esters | 90 |

2.1. Cardiovascular Health

Research indicates that derivatives of nicotinic acid, including 5-AC, may have beneficial effects on lipid profiles, potentially aiding in the management of dyslipidemias. Nicotinic acid is known to increase high-density lipoprotein (HDL) levels while reducing low-density lipoprotein (LDL) levels, which is critical for cardiovascular health . Studies have shown that compounds like 5-AC can enhance these effects through mechanisms involving GPR109A receptor activation, which mediates lipid metabolism and anti-inflammatory responses.

2.2. Neuroprotective Effects

Recent studies suggest that nicotinic acid derivatives possess neuroprotective properties. For instance, they may reduce brain infarct size and improve neurological outcomes in animal models of stroke . The mechanism involves modulation of neuroinflammatory pathways and enhancement of cerebral blood flow, indicating potential therapeutic applications in neurodegenerative diseases.

Biochemical Research Applications

This compound is also utilized in biochemical research as a tool to study metabolic pathways involving NAD+ and NADH. Its role in redox reactions is significant, particularly in fermentation processes where it influences metabolite production . Understanding its impact on NAD+ metabolism can lead to insights into energy production and cellular respiration.

4.1. Case Study: Lipid Regulation in Clinical Trials

In a clinical trial assessing the effects of nicotinic acid on lipid profiles, participants treated with high doses showed significant increases in HDL cholesterol levels and reductions in triglycerides. The study highlighted the role of compounds like 5-AC in modulating these effects without the severe flushing side effects commonly associated with traditional nicotinic acid treatments .

4.2. Case Study: Neuroprotection in Stroke Models

In an experimental model of ischemia, administration of this compound resulted in reduced neuronal damage and improved functional recovery post-stroke. This case underscores its potential as a neuroprotective agent, warranting further investigation into its mechanisms and efficacy .

Mécanisme D'action

The mechanism of action of 5-acetamidonicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Nicotinic Acid:

5-Aminonicotinic Acid: The starting material for the synthesis of 5-acetamidonicotinic acid.

5-Acetamidopyridine-3-carboxylic Acid: A closely related compound with similar structural features.

Uniqueness: this compound is unique due to its specific acetamido substitution, which imparts distinct chemical and biological properties.

Activité Biologique

5-Acetamidonicotinic acid is a derivative of nicotinic acid (niacin) that has garnered interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

This compound is structurally related to nicotinic acid, which is known for its role in lipid metabolism and its therapeutic use in managing dyslipidemia. The addition of an acetamido group at the 5-position is hypothesized to modify its pharmacological properties, potentially enhancing its biological activity.

The biological activity of this compound can be understood through several mechanisms:

- Receptor Interaction : Similar to nicotinic acid, this compound may interact with GPR109A, a receptor involved in mediating the effects of niacin on lipid metabolism and inflammation. Activation of this receptor leads to increased adiponectin secretion and decreased lipolysis, contributing to its anti-inflammatory effects .

- Calcium Signaling : Research indicates that derivatives of nicotinic acid can influence intracellular calcium signaling pathways. For instance, nicotinic acid adenine dinucleotide phosphate (NAADP) analogs have been shown to release Ca²⁺ from intracellular stores, suggesting a potential pathway for this compound as well .

Lipid Metabolism

Studies on related compounds have demonstrated that nicotinic acid derivatives can significantly lower triglycerides and increase high-density lipoprotein (HDL) levels. The efficacy of these compounds in managing lipid profiles is crucial for cardiovascular health .

- Table 1: Effects on Lipid Profile

| Compound | Effect on Triglycerides | Effect on HDL |

|---|---|---|

| Nicotinic Acid | Decrease | Increase |

| This compound | TBD | TBD |

Safety Profile

The safety profile of nicotinic acid derivatives, including this compound, needs thorough investigation. While some studies indicate tolerability, others report adverse effects such as gastrointestinal discomfort and potential interactions with other medications .

Propriétés

IUPAC Name |

5-acetamidopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5(11)10-7-2-6(8(12)13)3-9-4-7/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRQIJRSLWWZAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326641 | |

| Record name | 5-Acetamidonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82817-65-0 | |

| Record name | 5-Acetamidonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.